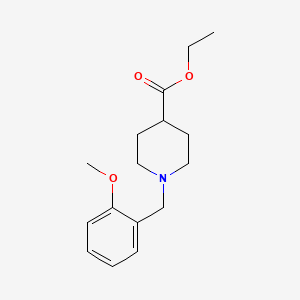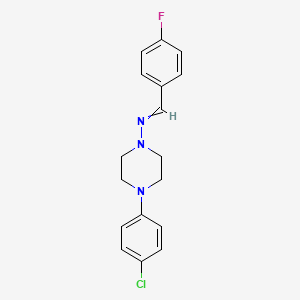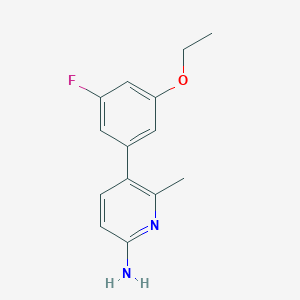![molecular formula C17H15NO5 B5640472 4-[3-(5-methyl-2-furyl)-5-nitro-1-benzofuran-2-yl]-2-butanone](/img/structure/B5640472.png)
4-[3-(5-methyl-2-furyl)-5-nitro-1-benzofuran-2-yl]-2-butanone
Descripción general
Descripción
“4-[3-(5-methyl-2-furyl)-5-nitro-1-benzofuran-2-yl]-2-butanone” is a complex organic compound. It has a molecular formula of C17H15NO5 . However, there is limited information available about this specific compound. It’s important to note that the compound may have properties similar to those of related compounds, such as 4-Methyl-3-(methylsulfanyl)-5-(5-nitro-2-furyl)-4H-1,2,4-triazole and 3-(5-Methyl-2-furyl)butyraldehyde .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C17H15NO5 . However, without specific spectroscopic data (such as NMR, IR, or X-ray crystallography), the exact structure cannot be definitively determined.
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. However, furan derivatives are known to undergo a variety of reactions, including Diels–Alder additions to electrophilic alkenes and alkynes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. However, related compounds often have properties such as being colorless liquids, having a faint odor of burning, and being miscible with but unstable in water .
Mecanismo De Acción
The mechanism of action of this compound is not well-documented. However, related compounds often interact with biological systems in complex ways. For example, some furan derivatives are known to disrupt bacterial cell membranes, leading to cell death.
Safety and Hazards
The safety and hazards associated with this compound are not well-documented. However, related compounds can be hazardous. For example, 3-(5-Methyl-2-furyl)butyraldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given the interesting properties of related compounds, it could be worthwhile to explore its potential uses in various fields, such as medicine or materials science. However, any such research would need to be conducted with appropriate safety precautions due to the potential hazards associated with this compound .
Propiedades
IUPAC Name |
4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10(19)3-6-16-17(15-7-4-11(2)22-15)13-9-12(18(20)21)5-8-14(13)23-16/h4-5,7-9H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPCVLLQGUTGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)[N+](=O)[O-])CCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319975 | |
| Record name | 4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[3-(5-Methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-one | |
CAS RN |
147723-40-8 | |
| Record name | 4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5640403.png)
![2-[(4-methoxy-2-pyridinyl)methyl]-5-(1-piperazinyl)-3(2H)-pyridazinone dihydrochloride](/img/structure/B5640413.png)
![8-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5640416.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-3-yl]methyl}-2-chlorobenzamide](/img/structure/B5640419.png)


![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(4-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5640440.png)
![2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5640446.png)
![methyl 4-{3-[(1-benzylpyrrolidin-3-yl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5640448.png)

![2-[2-(1-azepanyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B5640480.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5640487.png)
![N-(3-methoxybenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5640493.png)
